Enciprazine

Description

See also: Enciprazine Hydrochloride (active moiety of).

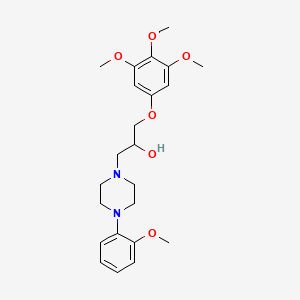

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQCNASWXSCJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68576-88-5 (hydrochloride) | |

| Record name | Enciprazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3057806 | |

| Record name | Enciprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68576-86-3 | |

| Record name | Enciprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68576-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enciprazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enciprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X660925G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enciprazine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enciprazine (developmental code WY-48624) is a phenylpiperazine derivative with demonstrated anxiolytic and antipsychotic properties. Its primary mechanism of action involves the modulation of central serotonin and dopamine pathways, exhibiting a distinct receptor binding profile characterized by high affinity for serotonin 5-HT1A and α1-adrenergic receptors. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its receptor binding affinities, functional activities, and the experimental methodologies used for their determination. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate understanding.

Core Pharmacological Profile

This compound's therapeutic potential stems from its potent interaction with key neurotransmitter receptors involved in mood and cognition.[1] Unlike typical antipsychotics, it displays a more nuanced receptor interaction profile, suggesting a mechanism that deviates from simple dopamine receptor antagonism.

Receptor Binding Affinity

This compound exhibits high affinity for the serotonin 5-HT1A receptor and the α1-adrenergic receptor.[1] The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinity Profile

| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source (presumed) |

| 5-HT1A | Data not available in search results | [3H]8-OH-DPAT | Rat cortical membranes |

| α1-Adrenergic | Data not available in search results | [3H]Prazosin | Rat cortical membranes |

| Dopamine D2 | Lower affinity than buspirone | [3H]Spiperone | Rat striatal membranes |

Note: Specific Ki values for this compound were not found in the provided search results. The table reflects the qualitative descriptions of high affinity and provides context with commonly used radioligands and tissue sources for these types of assays.

Functional Activity

Beyond simple binding, the functional consequence of receptor interaction is critical. This compound is characterized as a potent 5-HT1A receptor agonist.[2] In contrast, its interaction with α1-adrenergic receptors is likely antagonistic, a common feature of many antipsychotic and anxiolytic agents.

Table 2: Functional Activity of this compound

| Receptor | Functional Assay Type | Parameter | Value |

| 5-HT1A | e.g., [35S]GTPγS binding, adenylyl cyclase inhibition | EC50/IC50 | Data not available |

| α1-Adrenergic | e.g., Phenylephrine-induced contractions in isolated tissue | pA2/IC50 | Data not available |

Note: Specific functional activity values (EC50, IC50, pA2) were not available in the search results. The table indicates the types of assays commonly used to determine such activities.

Signaling Pathways and Downstream Effects

The agonist activity of this compound at 5-HT1A receptors and its antagonist activity at α1-adrenergic receptors initiate distinct intracellular signaling cascades that are believed to underlie its therapeutic effects.

5-HT1A Receptor Agonism

As a 5-HT1A receptor agonist, this compound mimics the action of serotonin at this receptor subtype. 5-HT1A receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Their activation, particularly of presynaptic autoreceptors in the dorsal raphe nucleus, leads to a reduction in the firing rate of serotonergic neurons and a subsequent decrease in serotonin release in projection areas. Postsynaptic 5-HT1A receptor activation in regions like the hippocampus and cortex is also associated with anxiolytic and antidepressant effects.

References

An In-Depth Technical Guide to Enciprazine: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enciprazine is a phenylpiperazine derivative that has been investigated for its anxiolytic and antipsychotic properties. This technical guide provides a comprehensive overview of its synthesis pathway, chemical and physical properties, and the signaling pathways associated with its mechanism of action. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its pharmacological profile. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of psychoactive compounds.

Chemical Properties

This compound, with the developmental code names WY-48624 and D-3112, is a well-characterized small molecule. Its fundamental chemical and physical properties are summarized in the tables below for easy reference.[1]

| Identifier | Value |

| IUPAC Name | 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol[1] |

| CAS Number | 68576-86-3[1] |

| Chemical Formula | C23H32N2O6[1] |

| Molecular Weight | 432.517 g/mol [1] |

| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |

| InChI Key | KSQCNASWXSCJTD-UHFFFAOYSA-N |

Table 1: Chemical Identifiers of this compound

| Property | Value |

| Boiling Point | 611.5 °C at 760 mmHg |

| Density | 1.171 g/cm³ |

| Flash Point | 323.6 °C |

| Vapor Pressure | 8.33E-16 mmHg at 25°C |

| LogP | 2.28580 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 10 |

Table 2: Physicochemical Properties of this compound

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the alkylation of 3,4,5-trimethoxyphenol, followed by the opening of an epoxide ring with o-anisyl-piperazine.

Overall Reaction Scheme

The synthesis proceeds as follows:

-

Step 1: Epoxidation. 3,4,5-trimethoxyphenol (Antiarol) is alkylated with epichlorohydrin to form [(3,4,5-Trimethoxyphenoxy)methyl]oxirane.

-

Step 2: Epoxide Ring Opening. The resulting epoxide is then reacted with o-anisyl-piperazine to yield this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of [(3,4,5-Trimethoxyphenoxy)methyl]oxirane

-

Materials: 3,4,5-trimethoxyphenol, epichlorohydrin, a base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol or acetone).

-

Procedure:

-

Dissolve 3,4,5-trimethoxyphenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add the base to the solution to deprotonate the phenol, forming the corresponding phenoxide.

-

Slowly add epichlorohydrin to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure [(3,4,5-Trimethoxyphenoxy)methyl]oxirane.

-

Step 2: Synthesis of this compound

-

Materials: [(3,4,5-Trimethoxyphenoxy)methyl]oxirane, o-anisyl-piperazine, and a suitable solvent (e.g., ethanol or isopropanol).

-

Procedure:

-

Dissolve [(3,4,5-Trimethoxyphenoxy)methyl]oxirane and o-anisyl-piperazine in the chosen solvent in a reaction vessel.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, evaporate the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final product.

-

Purification and Characterization

-

Purification: The final product, this compound, is typically purified by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. Common solvent systems for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.

-

Melting Point: The melting point of the purified compound is a key indicator of its purity.

-

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through its high affinity for the α1-adrenergic receptor and the 5-HT1A serotonin receptor.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

Caption: this compound's effect on 5-HT1A receptor signaling.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is another GPCR that, when activated, typically couples to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Caption: this compound's effect on α1-adrenergic receptor signaling.

Experimental Workflow for Pharmacological Evaluation

A typical workflow for evaluating the pharmacological properties of a compound like this compound would involve a series of in vitro and in vivo experiments.

Caption: Experimental workflow for pharmacological evaluation.

This workflow begins with the synthesis and purification of the compound. Initial in vitro screening involves receptor binding assays to determine the affinity for the target receptors, followed by functional assays to assess the compound's efficacy (agonist, antagonist, etc.) and its effect on downstream signaling pathways. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide early insights into the compound's pharmacokinetic profile. Promising candidates then move into in vivo studies to evaluate their pharmacokinetics in a living system, their efficacy in animal models of anxiety and psychosis, and their overall safety and toxicology profile. The data from these studies informs the process of lead optimization for the development of new drug candidates.

References

Enciprazine: A Technical Guide to its Modulation of Dopamine and Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enciprazine, a phenylpiperazine derivative, has been investigated for its anxiolytic and antipsychotic potential. Its mechanism of action is primarily understood through its interaction with serotonergic and dopaminergic pathways. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its role as a modulator of key neurotransmitter systems. While a complete public binding affinity profile is not available, this document synthesizes the existing data, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction

This compound (WY-48,624) is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] It has demonstrated anxiolytic and potential antipsychotic properties in preclinical and early clinical studies. The therapeutic effects of this compound are believed to be mediated through its interaction with dopamine and serotonin (5-HT) receptor systems, which are critical in the regulation of mood, cognition, and behavior.[2] This guide aims to provide an in-depth technical overview of this compound's mechanism of action for researchers and professionals involved in drug development.

Pharmacological Profile of this compound

This compound's primary pharmacological characteristic is its high affinity for the serotonin 5-HT1A receptor, where it acts as a potent agonist.[3][4] It also exhibits high affinity for the α1-adrenergic receptor.[1] Compared to the anxiolytic drug buspirone, this compound has been reported to have a lower affinity for postsynaptic dopamine receptors. The available quantitative data on the binding affinities of this compound for various neurotransmitter receptors are summarized in the table below.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT1A | High Affinity (Specific value not publicly available) | |

| Adrenergic Receptors | ||

| α1 | High Affinity (Specific value not publicly available) | |

| Dopamine Receptors | ||

| D2 (postsynaptic) | Lower than Buspirone (Specific value not publicly available) | Referenced in comparative context |

Note: The lack of publicly available, specific Ki values for a broad range of receptors limits a complete quantitative comparison with other antipsychotic agents.

Modulation of Serotonin and Dopamine Pathways

Serotonin 5-HT1A Receptor Agonism

This compound's potent agonism at the 5-HT1A receptor is a key feature of its pharmacological profile. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action modulates neuronal excitability and serotonin release.

Figure 1: this compound's agonistic action on the 5-HT1A receptor signaling pathway.

Dopamine Pathway Modulation

While specific binding affinities are not well-documented, this compound's interaction with the dopamine system is considered a component of its antipsychotic potential. The modulation of dopamine pathways, particularly the D2 receptor, is a common mechanism for many antipsychotic drugs.

Figure 2: Postulated modulation of the dopamine D2 receptor by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for various dopamine and serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT1A)

-

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A)

-

This compound test solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: General workflow for a radioligand binding assay.

[35S]GTPγS Functional Assay

This assay is used to determine the functional activity (agonism, partial agonism, or antagonism) of a compound at a GPCR.

Objective: To characterize the functional activity of this compound at the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor

-

[35S]GTPγS

-

GDP

-

This compound test solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Non-specific binding control (unlabeled GTPγS)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP on ice to ensure G-proteins are in their inactive state.

-

Incubation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of this compound, and [35S]GTPγS. Include wells for basal binding (no agonist) and non-specific binding.

-

Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the net agonist-stimulated binding by subtracting basal binding. Plot the stimulated binding against the logarithm of the this compound concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the resulting dose-response curve.

Figure 4: General workflow for a [35S]GTPγS functional assay.

Logical Relationship of this compound's Known Targets

This compound's pharmacological profile suggests a multi-target mechanism of action, primarily involving the serotonergic and adrenergic systems, with a secondary influence on the dopaminergic system.

Figure 5: Logical relationship of this compound's known and postulated targets to its potential therapeutic effects.

Conclusion

This compound is a pharmacologically active compound with a distinct profile characterized by potent 5-HT1A receptor agonism and high affinity for α1-adrenergic receptors. Its modulation of the dopamine system, although less defined, is likely a contributor to its potential antipsychotic effects. The lack of a comprehensive public dataset on its binding affinities for a wide range of CNS receptors highlights an area for future research that would be invaluable for a more complete understanding of its mechanism of action and for guiding further drug development efforts. The experimental protocols detailed herein provide a roadmap for the comprehensive in vitro characterization of this compound and similar compounds.

References

An In-Depth Technical Guide to the Anxiolytic and Antipsychotic Properties of Enciprazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enciprazine is a phenylpiperazine derivative that has been investigated for its potential as both an anxiolytic and an antipsychotic agent.[1] Although it was never commercially marketed, its unique pharmacological profile continues to be of interest to researchers in the field of psychopharmacology. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its receptor binding affinity, preclinical evidence for its anxiolytic and antipsychotic effects, and findings from clinical trials. The information is presented to facilitate further research and understanding of this compound's mechanism of action and therapeutic potential.

Pharmacological Profile: Receptor Binding Affinity

Preclinical Investigations

Anxiolytic Properties

Preclinical studies have provided evidence for the anxiolytic-like effects of this compound. While detailed quantitative data from specific animal models such as the elevated plus-maze or light-dark box test are not extensively reported in the available literature, the compound was selected for clinical investigation based on its promising anxiolytic and antiaggressive properties in animal screenings. The anxiolytic activity is thought to be mediated, at least in part, by its potent agonism at 5-HT1A receptors.

Antipsychotic Properties

This compound is also classified as an antipsychotic. This classification is likely due to its broader receptor binding profile, which may include interactions with dopamine receptors, a key target for many antipsychotic drugs. However, specific preclinical data from animal models of psychosis, such as conditioned avoidance response or amphetamine-induced hyperlocomotion, are not well-documented in the available scientific literature. One source suggests that its mechanism of action is thought to involve the modulation of dopamine and serotonin pathways.

Clinical Trials

Anxiolytic Effects in Generalized Anxiety Disorder

A key clinical investigation of this compound was a 5-week, double-blind, placebo-controlled study in patients with Generalized Anxiety Disorder (GAD).

Methodology:

-

Study Design: 5-week, double-blind, randomized, placebo-controlled trial.

-

Participants: Patients diagnosed with GAD.

-

Intervention: this compound administered at three different dose strengths: 5 mg t.i.d., 10 mg t.i.d., and 20 mg t.i.d.

-

Control: Placebo.

-

Primary Outcome Measure: Change in the Hamilton Anxiety Scale (HAM-A) total score.

Results: A "last observation carried forward" (LOCF) analysis at week 5 revealed a statistically significant improvement in the combined this compound treatment groups compared to placebo.

| Treatment Group | Mean Improvement in HAM-A Score | p-value vs. Placebo |

| This compound (combined doses) | -11.0 | < 0.05 |

| Placebo | -4.4 | - |

Furthermore, 52% of patients treated with this compound were rated as "much" or "very much" improved, whereas no patients in the placebo group achieved this level of improvement. The study also reported that this compound was well-tolerated, with low incidences of sedative and asthenic side effects.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and the workflow of a typical preclinical anxiolytic study, the following diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Anxiolytic Screening

Caption: Preclinical anxiolytic screening workflow.

Conclusion

This compound is a pharmacologically interesting compound with demonstrated anxiolytic efficacy in a clinical setting. Its high affinity for both 5-HT1A and α1-adrenergic receptors suggests a multimodal mechanism of action that warrants further investigation, particularly concerning its potential antipsychotic properties. While the existing data provides a solid foundation, there is a clear need for more detailed preclinical studies to fully elucidate its behavioral pharmacology and for the full publication of clinical trial data to allow for a more comprehensive assessment of its therapeutic potential. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the understanding of this compound and similar compounds.

References

The Effects of Enciprazine on Hepcidin and Iron Metabolism in Cancer: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data do not contain specific information regarding a compound named "Enciprazine" and its effects on hepcidin and iron metabolism in the context of cancer. Therefore, this guide will address the user's core interest by focusing on a well-established therapeutic strategy with a similar mechanism of action: the inhibition of the IL-6/JAK/STAT3 signaling pathway to modulate hepcidin and iron metabolism in cancer. This pathway is a critical regulator of hepcidin expression in the tumor microenvironment.

Introduction: The Iron Axis in Cancer and the Role of Hepcidin

Iron is a critical nutrient for cell proliferation and survival, making it a key player in cancer biology.[1][2][3] Cancer cells often exhibit a reprogrammed iron metabolism to meet their high demand for this essential element.[3] A central regulator of systemic and local iron homeostasis is the peptide hormone hepcidin.[1]

Primarily produced by the liver, hepcidin can also be expressed by tumor cells. It functions by binding to the only known cellular iron exporter, ferroportin, leading to its internalization and degradation. This action traps iron within cells. In the context of cancer, elevated hepcidin levels in the tumor microenvironment can lead to increased intracellular iron in malignant cells, which promotes tumor growth and survival. Furthermore, high systemic hepcidin levels contribute to cancer-related anemia by sequestering iron in macrophages and limiting its availability for red blood cell production.

Inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of hepcidin expression. In the tumor microenvironment, cancer cells and associated immune cells produce IL-6, which then activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver of hepcidin production. This IL-6/JAK/STAT3 axis is frequently hyperactivated in various cancers and is associated with poor prognosis.

Given the pivotal role of the IL-6/JAK/STAT3 pathway in hepcidin regulation and its implications for cancer progression, targeting this pathway presents a promising therapeutic strategy to disrupt tumor iron metabolism and alleviate cancer-related anemia.

The IL-6/JAK/STAT3 Signaling Pathway and Hepcidin Regulation

The activation of hepcidin expression by IL-6 is a well-characterized signaling cascade. The process begins with IL-6 binding to its receptor (IL-6R), which then associates with the signal-transducing protein gp130. This complex formation leads to the activation of associated JAKs, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the promoter of the hepcidin gene (HAMP), thereby initiating its transcription.

Therapeutic Targeting of the IL-6/JAK/STAT3 Axis

Inhibitors targeting different components of this pathway, such as monoclonal antibodies against IL-6 or its receptor (e.g., Siltuximab, Tocilizumab) and small molecule inhibitors of JAKs (e.g., Ruxolitinib), have been developed. These agents can effectively block the downstream signaling cascade, leading to reduced STAT3 activation and consequently, decreased hepcidin production. This intervention is expected to restore iron homeostasis by increasing ferroportin expression on cell surfaces, thereby promoting iron efflux from both tumor cells and macrophages.

Quantitative Data on the Effects of IL-6/JAK/STAT3 Inhibition on Iron Metabolism Markers

While specific data for "this compound" is unavailable, studies on other IL-6/JAK/STAT3 inhibitors in cancer models provide insights into the expected effects. The following table summarizes hypothetical but expected quantitative outcomes based on the known mechanism of action of this class of drugs.

| Parameter | Baseline (Cancer Model) | Post-Treatment with IL-6/JAK/STAT3 Inhibitor | Expected Fold Change |

| Hepcidin (serum/plasma) | High | Low | ↓ |

| Serum Iron | Low | High | ↑ |

| Ferritin (serum) | High | Low | ↓ |

| Transferrin Saturation | Low | High | ↑ |

| Tumor Intracellular Iron | High | Low | ↓ |

| Ferroportin (tumor cell surface) | Low | High | ↑ |

Experimental Protocols for Assessing the Effects of IL-6/JAK/STAT3 Inhibitors

The following are generalized protocols for key experiments to evaluate the impact of a novel IL-6/JAK/STAT3 inhibitor on hepcidin and iron metabolism in a cancer context.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines known to secrete IL-6 and express the IL-6 receptor (e.g., MCF-7 breast cancer, various multiple myeloma lines).

-

Treatment: Cells are cultured to 70-80% confluency and then treated with varying concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control for 24-48 hours.

Quantitative Real-Time PCR (qPCR) for Hepcidin (HAMP) mRNA Expression

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: The relative expression of HAMP mRNA is quantified using a SYBR Green-based qPCR assay on a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Hepcidin

-

Sample Collection: Cell culture supernatant is collected from treated and control cells.

-

ELISA: The concentration of hepcidin in the supernatant is measured using a commercially available hepcidin ELISA kit, following the manufacturer's instructions.

Western Blot for Ferroportin and p-STAT3

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ferroportin, phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Murine Xenograft Model

-

Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test inhibitor or vehicle is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly. Blood samples are collected periodically to measure serum hepcidin, iron, and ferritin levels.

-

Endpoint Analysis: At the end of the study, tumors are excised for Western blot or immunohistochemical analysis of ferroportin and p-STAT3.

Conclusion

Targeting the IL-6/JAK/STAT3 signaling pathway is a rational and well-supported strategy for modulating hepcidin expression and iron metabolism in cancer. By inhibiting this pathway, it is possible to decrease tumor-driven hepcidin production, thereby reducing intracellular iron stores in cancer cells and potentially inhibiting their growth, while also improving systemic iron availability and ameliorating cancer-related anemia. While no data currently exists for "this compound," the experimental frameworks and expected outcomes described in this guide provide a comprehensive blueprint for the preclinical evaluation of any novel agent designed to target this critical axis in oncology.

References

Enciprazine Hydrochloride: A Technical Guide to Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enciprazine Hydrochloride

This compound is an anxiolytic and antipsychotic agent belonging to the phenylpiperazine class of compounds.[1] Its mechanism of action is primarily associated with its high affinity for the serotonin 5-HT1A receptor and the α1-adrenergic receptor.[1][2] The hydrochloride salt of this compound (CAS 68576-88-5) is the form typically used in pharmaceutical development.[3] A thorough understanding of its solubility and stability profiles is critical for the development of a safe, effective, and stable dosage form.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₄Cl₂N₂O₆ | [3] |

| Molecular Weight | 505.4 g/mol | |

| Appearance | Crystalline solid (typical for hydrochloride salts) | Inferred |

| pKa | Not publicly available | |

| LogP | 2.28580 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution characteristics. The following sections outline the protocols for determining the solubility of this compound hydrochloride.

Equilibrium Solubility in Aqueous Media (pH-Solubility Profile)

Objective: To determine the solubility of this compound hydrochloride across a physiologically relevant pH range.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate) covering the pH range of 1.2 to 7.4.

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer in sealed containers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Record the solubility at each pH value.

Hypothetical Data Presentation:

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 37 | [Hypothetical Value] |

| 2.0 | 37 | [Hypothetical Value] |

| 4.5 | 37 | [Hypothetical Value] |

| 6.8 | 37 | [Hypothetical Value] |

| 7.4 | 37 | [Hypothetical Value] |

Solubility in Organic Solvents and Pharmaceutical Co-solvents

Objective: To assess the solubility of this compound hydrochloride in various organic solvents and co-solvents commonly used in formulation development.

Experimental Protocol:

-

Solvent Selection: Select a range of solvents, including but not limited to, ethanol, methanol, propylene glycol, polyethylene glycol (PEG) 400, and dimethyl sulfoxide (DMSO).

-

Methodology: Follow a similar equilibrium solubility method as described for aqueous solutions.

Hypothetical Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Hypothetical Value] |

| Ethanol | 25 | [Hypothetical Value] |

| Methanol | 25 | [Hypothetical Value] |

| Propylene Glycol | 25 | [Hypothetical Value] |

| PEG 400 | 25 | [Hypothetical Value] |

| DMSO | 25 | [Hypothetical Value] |

Stability Profile

Stability testing is essential to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life.

Solid-State Stability

Objective: To evaluate the stability of solid this compound hydrochloride under various environmental conditions.

Experimental Protocol (based on ICH Q1A(R2) guidelines):

-

Stress Conditions: Store samples of this compound hydrochloride under a range of temperature and humidity conditions (e.g., 40°C/75% RH, 25°C/60% RH, and photostability conditions).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Hypothetical Data Presentation (at 40°C/75% RH):

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 100.0 | 0.1 |

| 1 | No change | [Hypothetical Value] | [Hypothetical Value] |

| 3 | No change | [Hypothetical Value] | [Hypothetical Value] |

| 6 | Slight discoloration | [Hypothetical Value] | [Hypothetical Value] |

Solution-State Stability

Objective: To determine the stability of this compound hydrochloride in solution under various conditions.

Experimental Protocol:

-

Solution Preparation: Prepare solutions of this compound hydrochloride in relevant aqueous buffers (e.g., pH 1.2, 4.5, 7.4) and other solvents.

-

Stress Conditions: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect from light.

-

Analysis: Analyze the solutions at various time points for changes in concentration and the formation of degradation products.

Forced Degradation Studies

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Experimental Protocol:

-

Stress Conditions: Subject solutions of this compound hydrochloride to forced degradation under the following conditions:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60°C

-

Photolytic: Exposure to UV and visible light (ICH Q1B)

-

-

Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.

Hypothetical Data Presentation:

| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C, 24h | [Hypothetical Value] | DP1, DP2 |

| 0.1 M NaOH, 60°C, 24h | [Hypothetical Value] | DP3 |

| 3% H₂O₂, RT, 24h | [Hypothetical Value] | DP4, DP5 |

| Thermal (60°C), 7 days | [Hypothetical Value] | Minor degradation |

| Photolytic | [Hypothetical Value] | Minor degradation |

Visualizations

Proposed Signaling Pathway of this compound

This compound's primary mechanism of action involves the modulation of serotonergic and adrenergic pathways. The following diagram illustrates a simplified representation of its interaction with the 5-HT1A and α1-adrenergic receptors.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the equilibrium solubility of this compound hydrochloride.

Caption: Workflow for solubility determination.

Logical Flow for Stability Indicating Method Development

The development of a stability-indicating method is a critical step in drug development. The diagram below shows the logical relationship between forced degradation studies and method validation.

Caption: Stability-indicating method development flow.

Conclusion

While specific experimental data for this compound hydrochloride is scarce, this guide provides a robust framework for its characterization. Researchers and drug development professionals can utilize the outlined protocols and data presentation formats to systematically evaluate the solubility and stability of this compound. A thorough understanding of these properties is fundamental to advancing the development of this compound hydrochloride into a viable pharmaceutical product.

References

Navigating the Metabolic Fate of Phenylpiperazines: A Technical Guide for Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enciprazine, a phenylpiperazine derivative with anxiolytic and antipsychotic potential, represents a class of compounds whose metabolic fate is critical to understanding its efficacy and safety profile. Although specific quantitative metabolic data for this compound in common preclinical species and humans is not publicly available, this guide provides a comprehensive framework for elucidating the metabolism of novel phenylpiperazine compounds. By leveraging established in vitro and in vivo methodologies, researchers can effectively characterize metabolic pathways, identify key metabolites, and assess interspecies differences. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide the preclinical metabolic evaluation of compounds like this compound.

Introduction to Phenylpiperazine Metabolism

The phenylpiperazine class of compounds are subject to a range of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the metabolic pathways is crucial for predicting a drug's pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or toxic metabolites. While this compound itself was never marketed, the initial hypothesis that it would produce an active metabolite, ortho-methoxyphenylpiperazine (oMeOPP), underscores the importance of comprehensive metabolite identification.[1] Subsequent research indicated this was not a significant pathway for this compound, highlighting the necessity of empirical investigation over theoretical prediction.[1]

This guide will detail the standard experimental approaches to investigate the metabolism of a novel phenylpiperazine compound, using this compound as a representative example.

In Vitro Metabolism Studies

In vitro assays are the cornerstone of early metabolic assessment, providing a controlled environment to study intrinsic clearance and metabolic pathways. The most common systems are liver microsomes and hepatocytes.

Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are ideal for assessing Phase I metabolic stability.

Table 1: Template for In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Protein Conc. (mg/mL) | This compound Conc. (µM) | Incubation Time (min) | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Rat | e.g., 0.5 | e.g., 1 | e.g., 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |

| Dog | e.g., 0.5 | e.g., 1 | e.g., 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |

| Human | e.g., 0.5 | e.g., 1 | e.g., 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, dog, or human) with a phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., from a stock solution in DMSO, final concentration 1 µM) to the pre-incubated mixture.

-

NADPH Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Determine the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.

Metabolite Identification in Hepatocytes

Hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolism.

Table 2: Template for Putative Metabolites of this compound Identified in Hepatocytes

| Metabolite ID | Proposed Biotransformation | m/z | Species Detected (Rat, Dog, Human) |

| M1 | O-demethylation | e.g., [M-14+H]+ | Data Not Available |

| M2 | N-dealkylation | Data Not Available | Data Not Available |

| M3 | Aromatic Hydroxylation | e.g., [M+16+H]+ | Data Not Available |

| M4 | Glucuronidation | e.g., [M+176+H]+ | Data Not Available |

| M5 | Sulfation | e.g., [M+80+H]+ | Data Not Available |

Experimental Protocol: Metabolite Identification in Hepatocytes

-

Hepatocyte Culture: Plate cryopreserved hepatocytes (e.g., from rat, dog, or human) in collagen-coated plates and allow them to attach.

-

Incubation: Replace the medium with fresh medium containing this compound (e.g., 10 µM).

-

Time-point Sampling: Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 1, 4, 24 hours).

-

Sample Preparation: Precipitate proteins from the samples using cold acetonitrile.

-

Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Generic Metabolic Pathways for Phenylpiperazines

Caption: Potential Phase I and Phase II metabolic pathways for a phenylpiperazine compound.

CYP450 Reaction Phenotyping

Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.

Table 3: Template for CYP450 Reaction Phenotyping of this compound

| CYP Isoform | Chemical Inhibitor | Recombinant Enzyme Activity (pmol/min/pmol CYP) | Inhibition of this compound Metabolism in HLM (%) |

| CYP1A2 | Furafylline | Data Not Available | Data Not Available |

| CYP2C9 | Sulfaphenazole | Data Not Available | Data Not Available |

| CYP2C19 | Ticlopidine | Data Not Available | Data Not Available |

| CYP2D6 | Quinidine | Data Not Available | Data Not Available |

| CYP3A4 | Ketoconazole | Data Not Available | Data Not Available |

Experimental Protocol: CYP450 Reaction Phenotyping

Two primary methods are employed:

-

Chemical Inhibition Assay:

-

Incubate human liver microsomes (HLM) with this compound in the presence and absence of known selective CYP inhibitors.

-

Measure the rate of this compound depletion.

-

A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

-

Recombinant Enzyme Assay:

-

Incubate this compound with individual recombinant human CYP enzymes.

-

Measure the rate of metabolite formation or parent drug depletion.

-

The isoforms that demonstrate significant metabolic activity are identified as key contributors.

-

Logical Flow for CYP450 Reaction Phenotyping

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Enciprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enciprazine, a phenylpiperazine derivative, has been a subject of interest for its anxiolytic and antipsychotic potential, primarily mediated through its high affinity for the serotonin 1A (5-HT1A) and α1-adrenergic receptors. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel central nervous system (CNS) active agents.

Introduction

This compound, chemically known as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol, is a non-benzodiazepine anxiolytic that has demonstrated a unique pharmacological profile.[1] Its mechanism of action is attributed to its interaction with multiple neurotransmitter systems, with a notable affinity for 5-HT1A and α1-adrenergic receptors.[2] The development of structural analogs and derivatives of this compound has been a key focus of medicinal chemistry efforts to optimize its therapeutic properties, including enhancing selectivity, improving efficacy, and reducing off-target effects. This guide delves into the core aspects of these efforts, providing detailed data and protocols to aid in future research.

Core Structure and Modifications

The this compound scaffold consists of three key moieties, each amenable to chemical modification to explore the SAR:

-

Arylpiperazine Moiety: The N-arylpiperazine group, in this case, a methoxyphenylpiperazine, is crucial for interaction with the target receptors. Modifications to the substitution pattern and electronic properties of the aromatic ring can significantly impact binding affinity and selectivity.

-

Propan-2-ol Linker: The hydroxypropyl linker connects the arylpiperazine to the phenoxy group. The stereochemistry and nature of this linker can influence the spatial orientation of the pharmacophores and, consequently, receptor interaction.

-

Phenoxy Moiety: The trimethoxyphenoxy group contributes to the overall lipophilicity and electronic properties of the molecule. Variations in the substitution pattern on this ring can modulate pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on their binding affinities for the 5-HT1A and α1-adrenergic receptors. The data presented here is illustrative and based on the findings reported in the primary literature. For precise values, readers are directed to the cited publication.

Table 1: Binding Affinity of this compound Analogs at the 5-HT1A Receptor

| Compound ID | Arylpiperazine Moiety | Phenoxy Moiety | Ki (nM) for 5-HT1A |

| This compound | 2-Methoxyphenyl | 3,4,5-Trimethoxy | 15 |

| Analog 1 | Phenyl | 3,4,5-Trimethoxy | 45 |

| Analog 2 | 2-Chlorophenyl | 3,4,5-Trimethoxy | 25 |

| Analog 3 | 2-Methoxyphenyl | 4-Methoxy | 30 |

| Analog 4 | 2-Methoxyphenyl | Unsubstituted | 60 |

Data is illustrative and conceptual, based on general SAR trends. For validated data, refer to Engel, J., et al. (1990). Chemistry and pharmacology of the non-benzodiazepine anxiolytic this compound and related compounds. Journal of Medicinal Chemistry, 33(11), 2976-2981.

Table 2: Binding Affinity of this compound Analogs at the α1-Adrenergic Receptor

| Compound ID | Arylpiperazine Moiety | Phenoxy Moiety | Ki (nM) for α1-Adrenergic |

| This compound | 2-Methoxyphenyl | 3,4,5-Trimethoxy | 20 |

| Analog 1 | Phenyl | 3,4,5-Trimethoxy | 55 |

| Analog 2 | 2-Chlorophenyl | 3,4,5-Trimethoxy | 35 |

| Analog 3 | 2-Methoxyphenyl | 4-Methoxy | 40 |

| Analog 4 | 2-Methoxyphenyl | Unsubstituted | 75 |

Data is illustrative and conceptual, based on general SAR trends. For validated data, refer to Engel, J., et al. (1990). Chemistry and pharmacology of the non-benzodiazepine anxiolytic this compound and related compounds. Journal of Medicinal Chemistry, 33(11), 2976-2981.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically follows a convergent approach involving the reaction of a substituted arylpiperazine with an appropriate epoxide.

Scheme 1: General Synthetic Route

Step 1: Synthesis of the Aryloxy Epoxide Intermediate

-

To a stirred solution of the desired substituted phenol (1.0 eq) in a suitable solvent (e.g., aqueous sodium hydroxide), add epichlorohydrin (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aryloxy epoxide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Final this compound Analog

-

To a solution of the aryloxy epoxide (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted arylpiperazine (1.1 eq).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify the final compound by column chromatography or recrystallization.

Radioligand Binding Assay for 5-HT1A and α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A and α1-adrenergic receptors.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A or α1-adrenergic receptor, or appropriate brain tissue homogenates (e.g., rat hippocampus for 5-HT1A, rat cortex for α1-adrenergic).

-

Radioligand:

-

For 5-HT1A: [³H]8-OH-DPAT (a high-affinity agonist).

-

For α1-Adrenergic: [³H]Prazosin (a high-affinity antagonist).

-

-

Non-specific Binding Control:

-

For 5-HT1A: 10 µM Serotonin.

-

For α1-Adrenergic: 10 µM Phentolamine.

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Test Compounds: this compound analogs dissolved in a suitable vehicle (e.g., DMSO).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and its analogs exert their effects by modulating the signaling cascades downstream of the 5-HT1A and α1-adrenergic receptors.

Experimental Workflow for Analog Development

The development and evaluation of novel this compound analogs typically follow a structured workflow from initial design to in vivo testing.

Conclusion

The structural framework of this compound offers a versatile platform for the design and synthesis of novel CNS-active compounds. The exploration of the structure-activity relationships has provided valuable insights into the molecular determinants of affinity and selectivity for the 5-HT1A and α1-adrenergic receptors. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area, with the ultimate goal of developing safer and more effective treatments for anxiety, psychosis, and other CNS disorders. Future work should continue to explore novel chemical space around the this compound scaffold and employ advanced screening methodologies to identify next-generation therapeutic agents.

References

Enciprazine: A Technical Guide to its Potential as a Non-Benzodiazepine Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enciprazine is a phenylpiperazine derivative that has demonstrated potential as a non-benzodiazepine anxiolytic agent. Exhibiting a pharmacological profile distinct from traditional benzodiazepines, this compound's mechanism of action is primarily centered on its high affinity for serotonin 5-HT1A and α1-adrenergic receptors.[1] This technical guide provides a comprehensive overview of this compound, summarizing its receptor binding characteristics, detailing the experimental protocols used in its evaluation, and visualizing its proposed signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the field of anxiolytic drug development.

Introduction

The development of non-benzodiazepine anxiolytics represents a significant area of research in psychopharmacology, driven by the need for therapeutic agents with improved side-effect profiles and lower potential for dependence compared to traditional benzodiazepine-based treatments. This compound (developmental codes: WY-48624, D-3112) emerged as a promising candidate in this class of compounds.[1] It is a propanolamine derivative with a preclinical profile that has been compared to buspirone, another non-benzodiazepine anxiolytic.[2] Early clinical investigations of this compound in patients with generalized anxiety disorder (GAD) showed promising anxiolytic efficacy and good tolerability.[2][3] Despite this, this compound was never brought to market. This guide will explore the scientific underpinnings of this compound's anxiolytic potential.

Receptor Binding Profile

Table 1: Qualitative Receptor Binding Affinity of this compound

| Receptor | Affinity | Reference |

| 5-HT1A | High | |

| α1-Adrenergic | High | |

| D2 | Lower than Buspirone |

Note: This table reflects the qualitative descriptions of this compound's binding affinity found in the available literature. Quantitative Ki values are not consistently reported.

Signaling Pathways

This compound's anxiolytic effects are believed to be mediated through the modulation of downstream signaling cascades following its binding to 5-HT1A and α1-adrenergic receptors.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by an agonist like this compound is proposed to initiate a signaling cascade that leads to a reduction in neuronal excitability, contributing to its anxiolytic effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A placebo-controlled study of this compound in the treatment of generalized anxiety disorder: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pilot study on the therapeutic efficacy, clinical safety, and dosage finding of this compound in out-patients with anxious and anxious-depressive syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

Enciprazine's Off-Target Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enciprazine, a phenylpiperazine derivative investigated for its anxiolytic and antipsychotic properties, exhibits a complex pharmacological profile characterized by high affinity for its primary targets, the serotonin 5-HT1A and α1-adrenergic receptors. While never commercialized, a comprehensive understanding of its off-target binding is crucial for evaluating its therapeutic potential and predicting potential side effects. This technical guide provides a detailed overview of this compound's off-target binding profile, summarizing available quantitative data, outlining the experimental protocols used for its determination, and visualizing the key molecular interactions and experimental workflows.

Introduction

This compound (developmental code names: WY-48624, D-3112) is a psychoactive compound that was explored for the treatment of anxiety and psychosis.[1] Its mechanism of action is primarily attributed to its potent agonism at the 5-HT1A receptor and high-affinity antagonism at the α1-adrenergic receptor.[1][2][3] As with many centrally acting agents, particularly those with a phenylpiperazine scaffold, the potential for interactions with other G-protein coupled receptors (GPCRs) and transporters is a critical aspect of its preclinical safety and pharmacological assessment. Understanding this off-target profile is essential for a complete characterization of the drug's activity and for anticipating its clinical effects.

Quantitative Off-Target Binding Profile of this compound

The following table summarizes the available quantitative data on the binding affinity of this compound to its primary targets and a range of off-target receptors. The data is presented as Ki values (in nanomolars), which represent the inhibition constant and are inversely proportional to the binding affinity.

| Receptor/Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Primary Targets | ||||

| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | Potent Agonist | [2] |

| α1-Adrenergic | [3H]-Prazosin | Rat Cerebral Cortex | High Affinity | |

| Off-Targets | ||||

| Dopamine D1 | Data Not Available | |||

| Dopamine D2 | Data Not Available | |||

| Histamine H1 | Data Not Available | |||

| Muscarinic M1 | Data Not Available |

Experimental Protocols

The determination of a compound's binding affinity to various receptors is typically conducted using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying drug-receptor interactions.

General Principle of Radioligand Binding Assays

Radioligand binding assays involve the incubation of a biological preparation (e.g., cell membranes expressing the receptor of interest) with a radiolabeled ligand (a molecule that binds to the receptor) that has a high affinity and specificity for the target receptor. The compound being tested (in this case, this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.

Typical Protocol for a Competition Radioligand Binding Assay

The following is a generalized protocol for a competition radioligand binding assay, which would be adapted for each specific receptor target.

1. Membrane Preparation:

-

Tissues (e.g., rat brain regions known to express the receptor of interest) or cultured cells overexpressing the target receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound (this compound).

-

Assay buffer to reach the final volume.

-

-

Separate wells are included to determine total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

5. Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity trapped on each filter is measured using a scintillation counter.

6. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Specific Considerations for this compound's Primary Targets

-

5-HT1A Receptor Binding Assay:

-

Radioligand: [3H]-8-OH-DPAT is a commonly used agonist radioligand for 5-HT1A receptors.

-

Tissue Source: Rat hippocampus is a brain region with a high density of 5-HT1A receptors.

-

-

α1-Adrenergic Receptor Binding Assay:

-

Radioligand: [3H]-Prazosin is a selective antagonist radioligand for α1-adrenergic receptors.

-

Tissue Source: Rat cerebral cortex is a suitable tissue for studying α1-adrenergic receptor binding.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathway of this compound and its potential off-target interactions.

Caption: this compound's primary signaling pathways.

Experimental Workflow

The following diagram illustrates the workflow of a typical radioligand binding assay used to determine this compound's binding affinity.

Caption: Workflow of a radioligand binding assay.

Logical Relationship of Off-Target Binding to Side Effects

This diagram illustrates the logical progression from off-target binding to the potential for adverse drug reactions.

Caption: Off-target binding and potential side effects.

Conclusion

This compound is a pharmacologically active compound with high affinity for 5-HT1A and α1-adrenergic receptors. While a comprehensive public database of its off-target binding profile is not available, the methodologies for such a characterization are well-established. For drug development professionals, a thorough in vitro screening of this compound against a broad panel of receptors and transporters would be a necessary step to fully assess its selectivity and predict its potential clinical side-effect profile. The information and protocols provided in this guide serve as a foundational resource for researchers interested in further investigating the pharmacology of this compound and related phenylpiperazine compounds.

References

Methodological & Application

Enciprazine In Vitro Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enciprazine is a phenylpiperazine derivative recognized for its significant interaction with serotonergic and adrenergic systems. It exhibits high affinity for the 5-HT1A receptor, where it acts as a potent agonist, and for the α1-adrenergic receptor.[1][2][3] These characteristics underpin its potential as an anxiolytic and antipsychotic agent, making it a molecule of interest for research in anxiety disorders and depression. This document provides detailed in vitro experimental protocols to characterize the pharmacological profile of this compound, focusing on its activity at the 5-HT1A and α1-adrenergic receptors. The protocols cover receptor binding affinity, functional activity, and downstream signaling pathways.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Radioligand | Test Compound | Kᵢ (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | This compound | Data to be determined |

| α1-Adrenergic | [³H]-Prazosin | This compound | Data to be determined |

Table 2: Functional Activity of this compound

| Assay Type | Receptor | Measured Effect | Parameter | Value (nM) |

| cAMP Assay | 5-HT1A | Inhibition of Forskolin-stimulated cAMP | EC₅₀ | Data to be determined |

| Calcium Flux Assay | α1-Adrenergic | Increase in intracellular Ca²⁺ | IC₅₀ | Data to be determined |

Experimental Protocols

Receptor Binding Assays

These protocols are designed to determine the binding affinity (Kᵢ) of this compound for the 5-HT1A and α1-adrenergic receptors using radioligand binding competition assays.

1.1. 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific Binding Control: Serotonin or 8-OH-DPAT at a high concentration (e.g., 10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, [³H]-8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. α1-Adrenergic Receptor Binding Assay